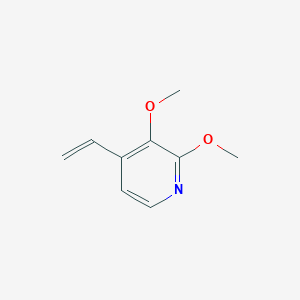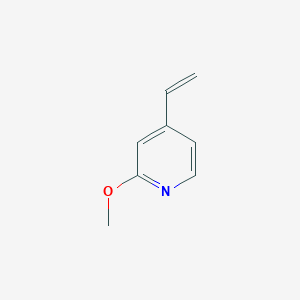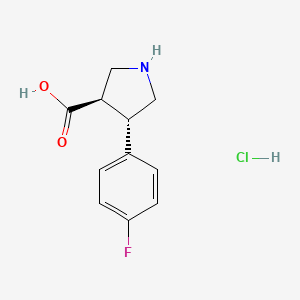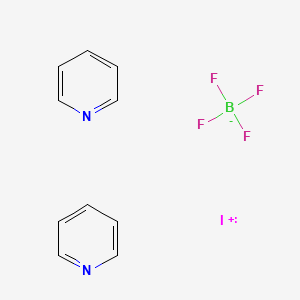
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
描述
准备方法
The preparation of iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) involves reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . This method ensures the formation of a stable compound that can be used in various chemical reactions. The reaction conditions typically involve maintaining a controlled environment to ensure the purity and stability of the final product.
化学反应分析
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) undergoes several types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent, facilitating the oxidation of various substrates.
Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with an iodine atom.
Iodofunctionalization: It reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control.
Common reagents and conditions used in these reactions include tetrafluoroboric acid and various nucleophiles, which help in achieving the desired transformations. The major products formed from these reactions are typically iodinated compounds, which can be further utilized in various synthetic applications.
科学研究应用
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) has several scientific research applications:
Biology: The compound’s mild oxidizing properties make it useful in biological studies where controlled oxidation is required.
Medicine: It can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.
作用机制
The mechanism by which iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) exerts its effects involves the transfer of an iodine atom to the substrate. This process is facilitated by the stabilization of the iodine(1+) ion through coordination with pyridine ligands. The molecular targets and pathways involved in this mechanism include the formation of a reactive iodonium ion, which can then interact with various nucleophiles to achieve the desired chemical transformations .
相似化合物的比较
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) is unique due to its mild iodinating and oxidizing properties. Similar compounds include:
Bis(pyridine)bromonium tetrafluoroborate: A bromine analog with similar reactivity but different selectivity.
Bis(pyridine)chloronium tetrafluoroborate: A chlorine analog that is less commonly used due to its lower reactivity.
Phenyl(trifluoromethyl)iodonium triflate: Another iodonium compound with different functionalization capabilities.
These compounds share similar structural features but differ in their reactivity and selectivity, making iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) a valuable reagent in specific applications.
属性
InChI |
InChI=1S/2C5H5N.BF4.I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUIHBKNVHCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[I+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF4IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid](/img/structure/B7889447.png)
![1-[5-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B7889452.png)
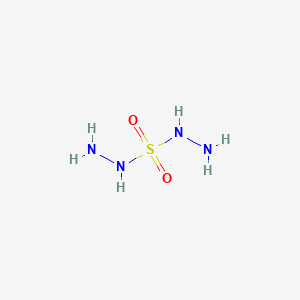

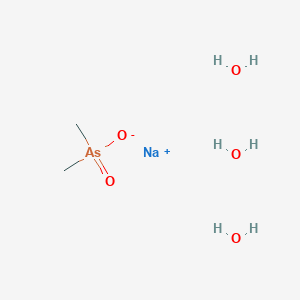
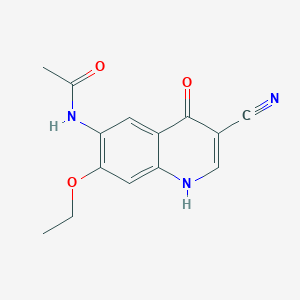
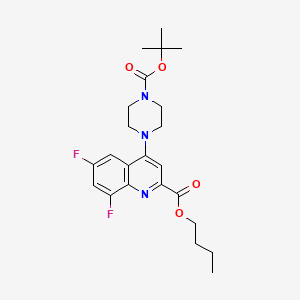
![(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B7889481.png)
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7889484.png)


